molecular formula C13H16FNO B7966558 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde

3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde

Cat. No.: B7966558
M. Wt: 221.27 g/mol
InChI Key: LKHJLSDVDGKFHF-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C13H16FNO It is a fluorinated benzaldehyde derivative, where a piperidin-1-ylmethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The piperidine is reacted with a suitable alkylating agent to form the piperidin-1-ylmethyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-fluorobenzaldehyde under basic conditions to form the final product.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and bases such as sodium hydroxide or potassium carbonate to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-Fluoro-4-(piperidin-1-ylmethyl)benzoic acid.

    Reduction: 3-Fluoro-4-(piperidin-1-ylmethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidin-1-ylmethyl group can enhance binding affinity and specificity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(morpholin-4-ylmethyl)benzaldehyde: Similar structure but with a morpholine ring instead of piperidine.

    4-(Piperidin-1-ylmethyl)benzaldehyde: Lacks the fluorine atom.

    3-Chloro-4-(piperidin-1-ylmethyl)benzaldehyde: Chlorine atom instead of fluorine.

Uniqueness

3-Fluoro-4-(piperidin-1-ylmethyl)benzaldehyde is unique due to the presence of both the fluorine atom and the piperidin-1-ylmethyl group. The fluorine atom can significantly alter the compound’s electronic properties and reactivity, while the piperidin-1-ylmethyl group can enhance its biological activity and binding interactions.

This combination of structural features makes this compound a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(piperidin-1-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c14-13-8-11(10-16)4-5-12(13)9-15-6-2-1-3-7-15/h4-5,8,10H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHJLSDVDGKFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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